Silatrane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

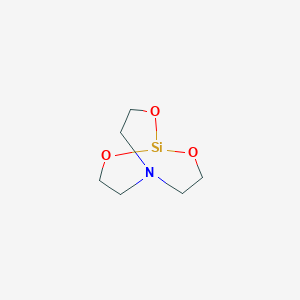

2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRZYNDNPQRQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[SiH]2OCCN1CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-60-3 | |

| Record name | Silatrane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Silatranes

Silatranes are a distinctive class of organosilicon compounds that have garnered significant interest across various scientific disciplines, including materials science, agriculture, and pharmacology.[1][2] Their unique chemical, physical, and biological properties are a direct consequence of their cage-like molecular architecture.[3] This guide provides a detailed examination of the fundamental structure of the silatrane cage, supported by quantitative data and common experimental protocols for its characterization.

The Fundamental this compound Cage Structure

The defining feature of a this compound is its tricyclic, cage-like structure centered around a pentacoordinate silicon atom.[4] This arrangement is characterized by a transannular dative bond between the silicon (Si) and a nitrogen (N) atom.[5] The core framework is derived from triethanolamine (B1662121), creating a rigid system of three five-membered rings that encapsulate the Si-N axis.[4]

Key structural features include:

-

Pentacoordinate Silicon: The silicon atom is bonded to three oxygen atoms in equatorial positions and an axial substituent (R group), with the nitrogen atom occupying the opposite axial position.[6]

-

Transannular Si←N Dative Bond: A coordinate bond is formed by the donation of the lone pair of electrons from the apical nitrogen atom to a vacant d-orbital of the silicon atom.[4][5] The length of this bond is a critical parameter and varies depending on the nature of the axial R substituent.[7]

-

Tricyclic Cage: The structure consists of three 5-membered (-O-CH₂-CH₂-N-) rings that connect back to the central silicon atom, creating a sterically hindered and stable framework.[4] This high stability reduces the risk of hydrolysis-driven self-polymerization compared to open-chain silanes.[5]

Quantitative Structural Data

The precise geometry of the this compound cage has been determined by methods such as gas electron diffraction (GED) and X-ray crystallography. The bond lengths and angles are crucial for understanding the molecule's reactivity and electronic properties. The Si-N bond length is particularly sensitive to the electronic effects of the axial substituent.[2]

The table below summarizes key structural parameters for the parent this compound (R=H) as determined by gas electron diffraction.

| Parameter | Bond/Angle | Value (r g, Å or ∠a, °) | Citation(s) |

| Bond Lengths | Si-N | 2.406 (27) | [8][9] |

| Si-O | 1.648 (3) | [8][9] | |

| N-C | 1.443 (7) | [8][9] | |

| O-C | 1.399 (11) | [8][9] | |

| C-C | 1.504 (15) | [8][9] | |

| Bond Angles | N-Si-O | 78.8 (21) | [8][9] |

| O-Si-O | 116.3 (13) | [8][9] | |

| Si-O-C | 128.1 (11) | [8][9] | |

| Si-N-C | 105.4 (14) | [8][9] | |

| C-C-O | 117.0 (26) | [8][9] | |

| C-C-N | 108.2 (30) | [8][9] | |

| C-N-C | 113.2 (17) | [8][9] |

Note: Values are from gas-phase electron diffraction studies. Bond lengths in the solid state, determined by X-ray crystallography, are often shorter, for example, the Si-N bond length for H-silatrane is ~2.080 Å in the solid state.[9]

Experimental Protocols for Synthesis and Characterization

The synthesis and structural elucidation of silatranes rely on established chemical and analytical techniques. Modern protocols often emphasize efficiency and green chemistry principles.[4]

A modern, efficient, and solvent-free method for synthesizing silatranes involves the organocatalytic reaction of a trialkoxysilane with triethanolamine (TEOA) or its derivatives.[4][10] Amidine-based catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective.[10]

Methodology:

-

Reactant Preparation: In a reaction vessel, triethanolamine (1 equivalent) and the corresponding organotrialkoxysilane (R-Si(OR')₃, ~1.03 equivalents) are combined.

-

Catalyst Addition: A catalytic amount of DBU (e.g., 1 mol%) is added to the mixture.

-

Reaction: The mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) under neat (solvent-free) conditions. The reaction progress can be monitored by the precipitation of the solid this compound product.[10]

-

Isolation and Purification: Upon completion, the solid product is isolated. Purification typically involves washing the precipitate with a suitable solvent to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization if necessary.[10]

A. X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of silatranes in the solid state, providing precise bond lengths and angles.[10][11]

Methodology:

-

Crystal Growth: High-quality single crystals of the purified this compound are grown. This is a critical step, often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[11]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector as the crystal is rotated.[11]

-

Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the unit cell dimensions and the symmetry of the crystal.[11]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the structure of silatranes in solution.[3] A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecular framework.[12]

Methodology:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and spectra for ¹H, ¹³C, and ²⁹Si nuclei are acquired.

-

Spectral Analysis:

-

¹H NMR: Provides information on the proton environments. For the this compound cage, characteristic triplets are typically observed for the NCH₂ and OCH₂ groups, usually in the ranges of 2.7-2.8 ppm and 3.7-3.8 ppm, respectively.[12]

-

¹³C NMR: Shows signals for all unique carbon atoms in the molecule, confirming the integrity of the cage and the identity of the R-group.[13]

-

²⁹Si NMR: This is particularly diagnostic for silatranes. The chemical shift (δ) value is indicative of the coordination number of the silicon atom. For pentacoordinate silicon in a this compound cage, the signal typically appears in the range of -80 to -100 ppm, confirming the presence of the transannular Si←N interaction.[12][14]

-

References

- 1. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Silatranes: a review on their synthesis, structure, reactivity and applications. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

The Dawn of a Unique Silicon-Based Scaffold: A Technical Guide to the Discovery and History of Silatrane Chemistry

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Silatranes are a captivating class of tricyclic organosilicon compounds defined by a unique hypervalent structure featuring a pentacoordinate silicon atom. At the core of this structure is a transannular dative bond between a silicon and a nitrogen atom (Si←N). This intramolecular coordination imparts a distinctive cage-like geometry, granting these molecules remarkable chemical stability and a wide spectrum of biological activities that have intrigued chemists and biologists for over six decades. Their discovery overturned the prevailing notion of organosilicon compounds as biologically inert, paving the way for a new field of bioorganosilicon chemistry.

This technical guide offers an in-depth exploration of the history, discovery, and foundational science of silatrane compounds. It details the seminal synthetic methodologies, presents key structural and biological data in a comparative format, and provides standardized experimental protocols for their synthesis and characterization.

The Genesis of this compound Chemistry: A Serendipitous Discovery

The journey into the world of silatranes began in the early 1960s with two pivotal and nearly concurrent developments that defined the field. The initial synthesis is credited to Dr. C. L. Frye and his team at Dow Corning Corporation in 1961. Their investigation into the reaction of trialkoxysilanes with triethanolamine (B1662121) was expected to yield polymeric materials. Instead, it unexpectedly produced stable, crystalline compounds with a well-defined tricyclic structure. This finding was a significant milestone, providing some of the first stable and accessible examples of pentacoordinate silicon derivatives.[1]

While Frye's work laid the synthetic groundwork, the profound biological potential of these molecules was unveiled by the pioneering research of Russian chemist Mikhail Grigorievich Voronkov.[2][3] In 1963, Voronkov reported that, unlike their biologically inert silane (B1218182) and siloxane precursors, silatranes exhibited rich and diverse physiological and pharmacological activity.[4] This discovery was sensational, fundamentally challenging the established view of silicon's role in biological systems and launching the field of bioorganosilicon chemistry.[2][5][6] Voronkov, who also coined the name "silatranes," demonstrated their potential in medicine and agriculture, sparking global research into their unique properties.[2][5]

Key Historical Milestones

The development of this compound chemistry can be summarized by several key events that shaped its trajectory from a chemical curiosity to a promising scaffold in medicinal and materials science.

| Year | Key Event | Principal Investigator(s) | Significance |

| 1961 | First synthesis of silatranes | C. L. Frye (Dow Corning) | Unexpectedly produced stable, crystalline pentacoordinate silicon compounds from trialkoxysilanes and triethanolamine.[5] |

| 1963 | Discovery of biological activity | Mikhail G. Voronkov | Revealed that silatranes possess potent and diverse biological properties, overturning the concept of biologically inert organosilicon compounds.[4][7] |

| 1965 | First report on high toxicity | M. G. Voronkov | Presented findings on the high toxicity of certain silatranes at the 1st International Symposium on Organosilicon Chemistry, a "sensational" report.[5] |

| 1997 | State Prize of the Russian Federation | M. G. Voronkov | Awarded for the creation and development of the chemistry of pentacoordinate silicon, recognizing the impact of his work on silatranes.[2] |

The Unique this compound Structure

The defining feature of a this compound is its rigid, cage-like tricyclic structure, which results from the transannular coordination of the nitrogen atom's lone pair of electrons to a vacant d-orbital of the silicon atom. This Si←N dative bond creates a hypervalent, pentacoordinate silicon center with a trigonal-bipyramidal geometry. The three oxygen atoms of the triethanolamine backbone lie in the equatorial positions, while the nitrogen atom and the fourth substituent (R) on the silicon atom occupy the axial positions.

This intramolecular bond is central to the stability and reactivity of silatranes. The strength and length of the Si←N bond are highly sensitive to the electronic properties of the axial 'R' substituent.[2]

-

Electron-Withdrawing Substituents (e.g., F, Cl) increase the Lewis acidity of the silicon atom, strengthening the Si←N interaction and resulting in a shorter bond length.[2]

-

Electron-Donating Substituents (e.g., alkyl groups) decrease the Lewis acidity of the silicon, weakening the interaction and leading to a longer bond.

This tunable interaction is a key principle in designing silatranes with specific chemical and biological properties.

Quantitative Structural Data

X-ray crystallography has been instrumental in elucidating the precise geometry of silatranes. The Si←N bond length is a critical parameter that correlates with the nature of the R-substituent.

| Substituent (R) | Si←N Bond Length (Å) | Electronegativity/Inductive Effect |

| -Cl | ~2.02 - 2.12 | Strongly electron-withdrawing |

| -F | ~2.04 | Strongly electron-withdrawing |

| -NCS | ~2.14 | Electron-withdrawing |

| -C₆H₅ (Phenyl) | ~2.18 - 2.19 | Moderately electron-withdrawing |

| -CH₃ (Methyl) | ~2.18 - 2.24 | Electron-donating |

| -H | ~2.29 - 2.34 | Weakly electron-donating |

Note: Bond lengths are approximate and can vary slightly based on crystal packing forces and the specific derivative studied. Data compiled from multiple crystallographic studies.[2][5]

Synthesis and Characterization Protocols

General Experimental Protocol: Synthesis of 1-Phenylthis compound

The most common and historically significant method for synthesizing silatranes is the transesterification of a corresponding trialkoxysilane with triethanolamine, often in the presence of a basic catalyst.[4][7]

Materials:

-

Phenyltriethoxysilane (1 equivalent)

-

Triethanolamine (1 equivalent)

-

Potassium hydroxide (B78521) (KOH, catalytic amount, e.g., ~1 mol%)

-

Solvent: Toluene or Xylene

-

Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenyltriethoxysilane, triethanolamine, and the solvent.

-

Add a catalytic amount of solid potassium hydroxide to the mixture.

-

Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir vigorously. The reaction progress is monitored by the collection of the ethanol (B145695) byproduct, for which a Dean-Stark trap can be used.[1]

-

Continue refluxing for 2-4 hours or until the theoretical amount of ethanol has been collected.

-

Cool the reaction mixture to room temperature, which typically induces the precipitation of the crystalline this compound product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with a cold, non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a toluene/hexane mixture) to yield pure 1-phenylthis compound as a white crystalline solid.[8]

Standard Characterization Techniques

The unique structure of silatranes gives rise to characteristic spectroscopic signatures.

-

NMR Spectroscopy: This is a primary tool for structural confirmation.[9]

-

¹H NMR: Shows characteristic signals for the triethanolamine backbone protons (-OCH₂- and -NCH₂-), typically appearing as two triplets around 2.8-3.0 ppm and 3.7-3.9 ppm, respectively.

-

²⁹Si NMR: The pentacoordinate silicon atom in silatranes exhibits a characteristic upfield chemical shift (typically -65 to -100 ppm) compared to tetracoordinate silanes (e.g., trialkoxysilanes), providing definitive evidence of the cage structure.[10]

-

-

X-ray Crystallography: This is the gold standard for determining the solid-state structure, providing precise bond lengths and angles, and confirming the Si←N transannular bond.[10][11]

-

IR Spectroscopy: Key vibrational bands include the strong Si-O-C stretches (around 1020-1120 cm⁻¹) and a characteristic band for the this compound skeleton around 570-590 cm⁻¹.

Biological Activity and Structure-Activity Relationships

The physiological activity of silatranes is profoundly influenced by the nature of the R substituent on the silicon atom.[12] This allows for the rational design of derivatives with tailored biological effects through molecular hybridization.[9] Silatranes have demonstrated a wide array of activities, including antifungal, antimicrobial, antitumor, and wound-healing properties.[4][7]

Summary of Biological Activity

The following table summarizes representative quantitative data for the biological activity of various this compound derivatives.

| Compound Class/Derivative | Activity Type | Target Organism/Cell Line | Activity Metric | Result | Reference |

| Phosphoryl-aminopropylsilatranes | Antifungal | Botrytis cinerepers | % Inhibition (at 50 mg/L) | 87% | [4] |

| Phosphoryl-aminopropylsilatranes | Antifungal | Bipolaris maydis | % Inhibition (at 50 mg/L) | 85% | [4] |

| Isoxazole-silatrane hybrids | Antimicrobial | Enterococcus durans | MIC | 12.5 µg/mL | [13] |

| Isoxazole-silatrane hybrids | Antimicrobial | Bacillus subtilis | MIC | 6.2 µg/mL | [13] |

| 1-(Alkylamino)silatranes | Antitumor | Various | General Activity | Marked antitumor activity reported | [12] |

| Phosphoramide-tegafur-silatrane hybrids | Antitumor | HCT-8 (Adenocarcinoma) | % Inhibition | 12-29% | [4] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Visualized Workflows and Relationships

The synthesis and evaluation of silatranes, along with the underlying principle of their structure-activity relationship, can be visualized through logical diagrams.

References

- 1. Phenylthis compound | 2097-19-0 | Benchchem [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Definitive Guide to Silatrane Nomenclature, Classification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, classification, and analytical methodologies for silatranes, a unique class of organosilicon compounds with significant potential in medicinal chemistry and materials science.

Introduction to Silatranes

Silatranes are tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms.[1][2] This distinctive cage-like structure imparts them with unusual physicochemical properties and a broad spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2][3] The physiological activity of silatranes is highly dependent on the nature of the substituent attached to the silicon atom, which has led to the synthesis of a wide array of derivatives.[1][3]

Nomenclature of Silatranes

The systematic naming of silatranes follows the IUPAC nomenclature for bicyclic compounds. The core structure of a silatrane is named 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane .[4][5]

The numbering of the bicyclo[3.3.3]undecane system begins at one of the bridgehead atoms (silicon, in this case) and proceeds along the longest bridge to the other bridgehead atom (nitrogen). The remaining bridges are then numbered.

Substituents on the silicon atom are indicated with a "1-" prefix, followed by the name of the substituent. For example:

-

1-Phenylthis compound: The substituent at the silicon atom is a phenyl group.[2]

-

1-(Chloromethyl)this compound: The substituent at the silicon atom is a chloromethyl group.[4]

-

1-Ethoxythis compound: The substituent at the silicon atom is an ethoxy group.

Classification of Silatranes

Silatranes can be classified based on several structural features, primarily the nature of the substituent at the silicon atom and modifications to the triethanolamine (B1662121) backbone.

A primary classification distinguishes between:

-

1-Organosilatranes: This is the largest and most studied class, where the substituent at the silicon atom is an organic group (e.g., alkyl, aryl, vinyl, etc.). These are the derivatives most explored for their biological activities.

-

1-Hydrothis compound: The substituent at the silicon atom is a hydrogen atom.

-

1-Halosilatranes: The substituent at the silicon atom is a halogen (e.g., fluoro, chloro, bromo).[2]

-

1-Alkoxysilatranes: The substituent at the silicon atom is an alkoxy group.

A further classification can be made based on the nature of the organic substituent in 1-organosilatranes, for example, into aryl-silatranes, alkyl-silatranes, and functionalized alkylsilatranes.

The following diagram illustrates this classification scheme:

Caption: Classification of Silatranes.

Experimental Protocols

General Synthesis of 1-Organosilatranes

The most common method for the synthesis of 1-organosilatranes is the transesterification of the corresponding 1-organotrialkoxysilane with triethanolamine.[6]

General Reaction Scheme:

R-Si(OR')₃ + N(CH₂CH₂OH)₃ → R-Si(OCH₂CH₂)₃N + 3 R'OH

Detailed Methodology:

-

Reactants and Solvent: Equimolar amounts of the 1-organotrialkoxysilane and triethanolamine are used. The reaction can be carried out neat (solvent-free) or in a high-boiling point solvent such as xylene or dimethylformamide (DMF).[7][8]

-

Catalyst: The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe).[7] Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective, allowing for milder, solvent-free conditions.[7][8]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the distillation of the alcohol byproduct (R'OH).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.[7]

The following diagram outlines the general workflow for the synthesis and purification of 1-organosilatranes:

Caption: Synthesis and Purification Workflow.

Characterization Techniques

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of silatranes.

-

¹H NMR: Provides information about the proton environment in the molecule. Characteristic signals for the N-CH₂ and O-CH₂ protons of the this compound cage are typically observed as triplets.[9]

-

¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the N-CH₂ and O-CH₂ carbons are characteristic of the this compound framework.[9]

-

²⁹Si NMR: This is particularly informative for studying the coordination at the silicon atom. The chemical shift of the silicon in silatranes is typically found in a specific range that indicates a pentacoordinated environment.[9]

4.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of silatranes in the solid state. It allows for the precise determination of bond lengths and angles, including the crucial Si-N transannular bond distance, which is a key indicator of the strength of the dative bond.[10]

Biological Activity and Signaling Pathways

Silatranes have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and enzyme-inhibiting effects.[1] The biological activity is significantly influenced by the substituent at the silicon atom.[1]

Cytotoxicity and Antitumor Activity

Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[1][2]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| SIL-BS (a nitro-silatrane derivative) | HepG2 (Liver Cancer) | > 150 µg/mL | [1] |

| SIL-BS (a nitro-silatrane derivative) | MCF-7 (Breast Cancer) | ~150 µg/mL | [1] |

| 1-(Alkylamino)silatranes | Various Tumor Cells | Marked antitumor activity | [1] |

| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane | HCT-8 (Adenocarcinoma) | Inhibition: 12–29% | [1] |

| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane | Bel7402 (Hepatocellular Carcinoma) | Inhibition: 12–29% | [1] |

Signaling Pathways

The precise mechanisms of action of silatranes are still under investigation, but some studies suggest their involvement in key cellular signaling pathways.

-

NF-κB Signaling Pathway: The anti-inflammatory properties of some silatranes may be attributed to their ability to interfere with the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[1]

-

PI3K/Akt Signaling Pathway: There is potential for this compound analogues to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

The following diagram illustrates the proposed interaction of silatranes with these signaling pathways:

Caption: Silatranes and Signaling Pathways.

Conclusion

This guide has provided a detailed overview of the nomenclature, classification, and analysis of silatranes. A systematic approach to naming and classifying these compounds is essential for clear communication within the scientific community. The experimental protocols outlined provide a foundation for the synthesis and characterization of novel this compound derivatives. Further research into the biological activities and underlying signaling pathways of silatranes will be crucial for the development of new therapeutic agents and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Buy Chloromethylthis compound (EVT-290454) | 42003-39-4 [evitachem.com]

- 5. scbt.com [scbt.com]

- 6. 3-Aminopropylthis compound and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Electronic Structure and Bonding in Silatranes: An In-depth Technical Guide

Abstract

Silatranes are a distinctive class of tricyclic organosilicon compounds that feature a hypervalent, pentacoordinate silicon atom and a transannular dative bond between the silicon and nitrogen atoms (Si←N).[1] This unique intramolecular coordination results in a cage-like structure that imparts remarkable physicochemical properties, enhanced hydrolytic stability compared to analogous trialkoxysilanes, and a wide spectrum of biological activities.[2][3] The electronic nature of the Si←N bond is the cornerstone of silatrane chemistry, influencing molecular geometry, reactivity, and utility in fields ranging from medicinal chemistry and drug development to materials science and agriculture.[2][4] This technical guide provides a comprehensive examination of the electronic structure and bonding in silatranes, integrating findings from experimental techniques and theoretical computations. It details the key experimental protocols for their synthesis and characterization, presents quantitative data in a structured format, and visualizes the fundamental principles governing their behavior.

The Nature of the Silicon-Nitrogen Transannular Bond

The defining feature of a this compound is the intramolecular Si←N coordinate bond, which forces the silicon atom into a pentacoordinate state. This interaction is best understood as a Lewis acid-base interaction, where the lone pair of electrons on the apical nitrogen atom donates into a vacant or antibonding orbital of the silicon atom.[5][6]

Molecular Geometry

The Si←N bond results in a trigonal-bipyramidal (TBP) geometry around the central silicon atom. The three oxygen atoms of the triethanolamine (B1662121) skeleton occupy the equatorial positions, while the axial positions are filled by the nitrogen atom and the fourth substituent, denoted as 'R'. The strength and length of this Si←N bond are not fixed; they are highly sensitive to the electronic properties of the axial 'R' substituent.[7]

Bonding Models and Electronic Effects

The nature of the Si←N interaction has been a subject of extensive study, with models ranging from a purely electrostatic attraction to a significant covalent interaction described by a three-center, four-electron (3c-4e) bond model involving the R-Si-N axis.[6][8] Photoelectron spectroscopy and X-ray diffraction electron density studies suggest the interaction is primarily electrostatic, though a bond critical point between Si and N is consistently found in Quantum Theory of Atoms in Molecules (QTAIM) analyses, indicating a degree of bonding.[6][9][10]

The electronic character of the axial substituent 'R' critically modulates the Si←N bond distance (d(Si–N)):

-

Electron-Withdrawing Groups (EWGs): When 'R' is an EWG (e.g., F, Cl), it increases the Lewis acidity of the silicon atom, strengthening the donation from the nitrogen. This results in a shorter, stronger Si←N bond.

-

Electron-Donating Groups (EDGs): Conversely, when 'R' is an EDG (e.g., alkyl groups), it increases the electron density at the silicon center, weakening the Si←N interaction and leading to a longer, weaker bond.

This relationship is a central principle in the design of silatranes with tailored properties.

Experimental Elucidation of Electronic Structure

A combination of spectroscopic and diffraction techniques is employed to characterize the unique bonding in silatranes.

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state geometry of silatranes. It provides precise measurements of the Si←N bond length, the O-Si-O and N-Si-O bond angles, and the overall TBP geometry, confirming the pentacoordination of the silicon atom.[4][11] Studies have shown that Si←N distances typically range from ~2.0 Å to over 2.4 Å, depending on the substituent and crystal packing forces.[7][12] It is noteworthy that Si-N distances determined in the gas phase by electron diffraction are consistently longer than those in the crystalline state, highlighting the influence of the crystal lattice.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying silatranes in solution.

-

²⁹Si NMR: The chemical shift of the silicon nucleus is highly sensitive to its coordination environment. The transannular Si←N interaction causes significant shielding of the silicon nucleus, resulting in a characteristic upfield shift (to more negative ppm values) of the ²⁹Si NMR signal compared to analogous tetracoordinate trialkoxysilanes.[11][14] This shielding effect is considered a hallmark of silicon pentacoordination in these systems.

-

¹⁵N NMR: The nitrogen chemical shift also provides direct evidence of the Si←N interaction.[15]

-

¹H and ¹³C NMR: These spectra are used to confirm the integrity of the tricyclic atrane framework, typically showing characteristic triplets for the -OCH₂- and -NCH₂- protons of the triethanolamine backbone.[15][16]

Photoelectron Spectroscopy (PES)

Ultraviolet photoelectron spectroscopy (PES) directly probes the valence molecular orbitals of gas-phase this compound molecules. The first ionization band in the PES spectrum is generally assigned to the ejection of an electron from the nitrogen lone-pair orbital that constitutes the Si←N dative bond.[17] The energy of this ionization is sensitive to the substituent at the silicon atom, providing further electronic evidence of the interaction.[17]

Theoretical and Computational Insights

Computational chemistry provides indispensable tools for understanding the subtleties of the Si←N bond.[18] Methods like Density Functional Theory (DFT) are frequently used to calculate molecular geometries, energies, and electronic properties.[2][9]

-

Geometry Optimization: Calculations can accurately predict molecular structures, but often show discrepancies between the gas phase (calculated) and solid state (experimental), with calculated gas-phase Si-N distances being significantly longer.[12] This suggests that crystal packing forces play a role in shortening the bond in the solid state.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the donor-acceptor interaction by calculating the charge transfer from the nitrogen lone pair (LP(N)) to the antibonding orbitals of the silicon atom (e.g., σ*(Si-R)).[2]

-

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ(r)). The presence of a bond critical point (BCP) between the silicon and nitrogen atoms is taken as evidence for a bonding interaction.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and theoretical studies of silatranes, illustrating the concepts discussed.

Table 1: Selected Crystallographic Data for 1-Substituted Silatranes

| Substituent (R) | Si←N Bond Length (Å) | Si Geometry | Reference(s) |

|---|---|---|---|

| -F | 2.025(4) | Trigonal Bipyramidal | [7] |

| -Cl | 2.023 | Trigonal Bipyramidal | [12] |

| -H | 2.108 - 2.17 | Trigonal Bipyramidal | [9] |

| -OCH₃ | 2.118(4) | Trigonal Bipyramidal | [11] |

| -C₆H₅ | 2.193(5) | Trigonal Bipyramidal | [11] |

| -CH₃ | 2.175 - 2.24 | Trigonal Bipyramidal | [12] |

| -CH₂Si(CH₃)₃ | 2.745(4) | Distorted TBP |[7] |

Table 2: Comparative ²⁹Si NMR Chemical Shift Data

| Compound | R Group | Si Coordination | δ(²⁹Si) (ppm) | Reference(s) |

|---|---|---|---|---|

| R-Si(OCH₂CH₂)₃N | -CH₃ | Pentacoordinate | -69.2 | [19] |

| R-Si(OCH₂CH₃)₃ | -CH₃ | Tetracoordinate | -45.6 | [14] |

| R-Si(OCH₂CH₂)₃N | -H | Pentacoordinate | -84.1 | [19] |

| R-Si(OCH₂CH₃)₃ | -H | Tetracoordinate | -58.7 | [14] |

| R-Si(OCH₂CH₂)₃N | -Cl | Pentacoordinate | -82.1 | [19] |

| R-Si(OCH₂CH₃)₃ | -Cl | Tetracoordinate | -46.5 |[14] |

Table 3: Theoretical vs. Experimental Si←N Bond Distances for 1-Methylthis compound

| Method | Phase | Si←N Bond Length (Å) | Reference(s) |

|---|---|---|---|

| X-ray Crystallography | Solid | 2.175 | [12] |

| Gas Electron Diffraction | Gas | 2.45 | [12] |

| MP2 Calculation | Gas | 2.39 | [12] |

| B3LYP Calculation | Gas | 2.70 |[12] |

Detailed Experimental and Computational Protocols

Reproducibility is critical in scientific research. The following sections provide generalized protocols for the key experiments cited in the study of silatranes.

General Synthesis of 1-Substituted Silatranes

The most common method for synthesizing silatranes is the transesterification of a corresponding trialkoxysilane with triethanolamine (TEOA).[1][20]

-

Reactants and Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1-substituted trialkoxysilane (R-Si(OR')₃, 1.0 eq) and triethanolamine (N(CH₂CH₂OH)₃, 1.0 eq) in a suitable high-boiling solvent such as xylene or toluene.

-

Catalyst: Add a catalytic amount of a base, such as potassium hydroxide (B78521) (KOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][20]

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress is driven by the removal of the alcohol byproduct (R'OH) via distillation.

-

Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture. The product often precipitates upon cooling and can be isolated by filtration.

-

Purification: The crude product is typically purified by recrystallization from an appropriate solvent (e.g., ethanol, hexane, or a mixture thereof) to yield the pure this compound.[21]

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified this compound suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).[7] Collect a full sphere of diffraction data using a series of scans.

-

Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares methods to finalize atomic positions, and thermal parameters.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16]

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).

-

²⁹Si NMR: Acquire a ²⁹Si NMR spectrum. Due to the low natural abundance and long relaxation times of ²⁹Si, this often requires a larger number of scans and may use techniques like INEPT or DEPT for signal enhancement. Use a broad spectral width to ensure the signal is observed.

Standard Computational Protocol for this compound Analysis

-

Structure Building: Construct the initial 3D coordinates of the this compound molecule using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without constraints using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311+G(d,p)).[10] This calculation is typically performed in the gas phase.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Property Analysis: Using the optimized geometry, perform further analyses such as NBO or QTAIM to investigate the electronic structure, charge distribution, and the nature of the Si←N bond.[2][9]

Implications for Drug Development and Materials Science

The electronic structure of the Si←N bond is not merely a theoretical curiosity; it has profound practical implications. The "atrane effect" provides steric and electronic protection to the silicon center, significantly enhancing the hydrolytic stability of silatranes compared to their acyclic trialkoxysilane counterparts. This stability is crucial for applications in biological systems, where a compound must maintain its integrity to exert a therapeutic effect.[22] By tuning the electronic nature of the axial substituent, researchers can modulate the polarity, stability, and reactivity of the entire molecule, allowing for the rational design of this compound-based drugs with specific activities, or materials with tailored surface-binding properties.[1][23]

Conclusion

The electronic structure of silatranes is dominated by the unique transannular Si←N dative bond, which induces a pentacoordinate, trigonal-bipyramidal geometry at the silicon center. The strength and length of this bond are highly tunable via the electronic properties of the axial substituent. A synergistic approach, combining experimental techniques like X-ray crystallography and multi-nuclear NMR with theoretical methods such as DFT and QTAIM, has been essential in building a comprehensive model of the bonding in these fascinating molecules. This fundamental understanding is critical for harnessing the potential of silatranes in the development of novel pharmaceuticals and advanced materials.

References

- 1. 3-Aminopropylthis compound and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Origin of the shielding effect in the 29Si NMR spectra of silatranes | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Photoelectron spectroscopic studies of the electronic structure of some silatranes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Computational Studies of the Effects of Substitutions on Silatranes and Ring Strain Energies, as Well as Determination of Aromaticity and Complexation in Polypnictogen Analogues of the Cyclooctatetraenyl Dianion - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Key Physicochemical Properties of Silatranes

For Researchers, Scientists, and Drug Development Professionals

Silatranes are a fascinating class of tricyclic organosilicon compounds that have garnered significant attention across various scientific disciplines, including materials science, agriculture, and pharmacology. Their unique cage-like structure, characterized by a transannular dative bond between the nitrogen and silicon atoms, imparts a host of unusual physicochemical properties and a broad spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of silatranes, detailed experimental protocols, and visualizations of relevant workflows and mechanisms of action to aid in the research and development of silatrane-based molecules.

Molecular Structure and Bonding

The defining feature of the this compound framework is the pentacoordinated silicon atom, which results from a dative, transannular bond between the silicon and the lone pair of the bridgehead nitrogen atom (N→Si).[3][4] This intramolecular coordination gives rise to a rigid, cage-like structure. The length of this Si-N bond is a critical parameter and is highly dependent on the nature of the substituent attached to the silicon atom.[5][6] Electron-withdrawing substituents tend to shorten the Si-N bond, while electron-donating groups lengthen it.[6] This variability in bond length directly influences the electronic environment of the silicon center and, consequently, the overall reactivity and biological activity of the molecule.[1]

The geometry of the silicon atom in silatranes is typically a distorted trigonal bipyramid, with the nitrogen and the axial substituent occupying the apical positions.[6] This unique structural arrangement is a key determinant of the distinct properties of silatranes compared to their acyclic analogues, such as trialkoxysilanes.[3]

Physicochemical Properties

Hydrolytic Stability

A crucial property of silatranes, particularly for applications in biological systems and as surface modifying agents, is their hydrolytic stability.[3][7] The cage-like structure and the N→Si bond provide both steric hindrance and electronic stabilization, which protect the silicon atom from nucleophilic attack by water, rendering them significantly more stable towards hydrolysis than conventional trialkoxysilanes, especially at neutral pH.[8][9][10]

However, the rate of hydrolysis is highly dependent on the pH of the medium. In acidic conditions, protonation of the this compound structure facilitates the cleavage of the Si-O bonds, leading to an accelerated rate of hydrolysis.[8] Basic conditions also promote hydrolysis, though the mechanism differs.[8] The substituent on the silicon atom also plays a significant role in modulating hydrolytic stability.[7]

Table 1: Comparative Hydrolytic Stability of Various Silatranes in a Neutral Medium [7]

| This compound Derivative (Substituent at Si) | Rate Constant (k) x 10⁻⁴ (s⁻¹) | Relative Stability |

| Alkyl Substituted | ||

| Methyl | 0.20 | Very High |

| Vinyl | 0.25 | High |

| Phenyl | 0.33 | High |

| Alkoxy Substituted | ||

| Methoxy | 2.50 | Moderate |

| Ethoxy | 1.80 | Moderate |

| Isopropoxy | 1.20 | Moderate-High |

| Haloalkyl Substituted | ||

| Chloromethyl | 0.80 | High |

| Aryl Substituted | ||

| p-Tolyl | 0.30 | High |

| p-Chlorophenyl | 0.45 | High |

Note: A smaller rate constant (k) indicates greater stability. Data is based on studies in a neutral aqueous medium; absolute rates can be influenced by pH, temperature, and solvent composition.[7]

Below is a simplified diagram illustrating the hydrolysis pathway of silatranes.

Solubility

The solubility of silatranes is highly variable and depends on the nature of the substituent at the silicon atom as well as the polymer core in the case of polymeric silatranes.[11][12] Many derivatives are water-soluble, which contributes to their high bioavailability.[11] For instance, certain 3-aminopropylthis compound derivatives are highly soluble in water (3-4 mg/mL).[11] In contrast, methylthis compound (B1583748) is reported to be insoluble in water.[13] The introduction of polar functional groups can enhance water solubility.[14]

Table 2: Solubility of Selected this compound Derivatives

| This compound Derivative | Solvent | Solubility | Reference |

| 3-Aminopropylthis compound derivatives (2-7) | Water | 3-4 mg/mL | [11] |

| Methylthis compound | Water | < 1 mg/mL at 20.5 °C | [13] |

| This compound-containing poly(β-amino esters) (1, 2) | THF, acetone, ethanol, water | Soluble | [15] |

| This compound-containing poly(β-amino esters) (3, 4) | Methylene chloride, THF, acetone | Soluble | [15] |

| This compound Glycol | Water | High | [10] |

Lipophilicity

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the characterization of silatranes.

NMR Spectroscopy:

-

¹H NMR: Characteristic triplets for the NCH₂ and OCH₂ protons of the this compound cage are typically observed around 2.73–2.79 ppm and 3.69–3.76 ppm, respectively.[17]

-

¹³C NMR: The carbon atoms of the this compound framework (NCH₂ and OCH₂) show signals in the regions of 50.59–51.21 ppm and 56.30–57.86 ppm.[11][17]

-

²⁹Si NMR: The chemical shift of the silicon atom is a sensitive probe of the coordination environment. For pentacoordinated silicon in silatranes, the ²⁹Si NMR signal typically appears around -85 ppm, which is indicative of the transannular Si←N dative bond.[11][17]

IR Spectroscopy: The IR spectra of silatranes exhibit characteristic absorption bands for the silatranyl group. A notable feature is the band corresponding to the N→Si coordination, which appears in the range of 584–588 cm⁻¹.[11] Other characteristic bands include those for Si-O stretching (around 1090–1103 cm⁻¹) and CH₂ stretching (2925–2939 cm⁻¹).[11][17]

Biological Activities

Silatranes exhibit a wide array of biological activities, including antifungal, antimicrobial, and antitumor properties.[2][4][5] The biological effect is highly dependent on the substituent at the silicon atom, making silatranes attractive candidates for molecular hybridization in drug design.[1][2]

Table 3: Selected Biological Activities of this compound Derivatives

| This compound Derivative | Biological Activity | Target/Cell Line | Activity Metric | Reference |

| General Silatranes (8) | Antifungal | Botrytis cinerepers | 87% Inhibition (50 mg/L) | [2] |

| General Silatranes (8) | Antifungal | Bipolaris maydis | 85% Inhibition (50 mg/L) | [2] |

| Schiff-base-type silatranes (11) | Antifungal | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium spp. | MIC values compared to Capsofungin and Kanamycin | [2] |

| Triethylammonium-3-silatranyl-propyldithiocarbamate (13) | Antimicrobial | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | MIC = 1.80 mg/mL | [4] |

| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane | Antitumor | HCT-8 (Adenocarcinoma), Bel7402 (Hepatocellular Carcinoma) | 12–29% Inhibition | |

| 1-(Alkylamino)silatranes | Antitumor | Various Tumor Cells | Marked antitumor activity |

Proposed Mechanism of Antitumor Activity

The antitumor activity of some this compound analogues is proposed to involve the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and growth.[18][19][20] Dysregulation of this pathway is a common feature in many cancers.[18][21] It is hypothesized that certain silatranes may exert their cytotoxic effects by interfering with this pathway, leading to the inhibition of tumor cell proliferation and survival.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of this compound research. Below are methodologies for the synthesis and characterization of these compounds, as well as for the determination of their key physicochemical and biological properties.

Synthesis and Characterization of Silatranes

A general and widely used method for the synthesis of silatranes is the transesterification of a corresponding trialkoxysilane with triethanolamine.[22]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[1][5][7]

Materials:

-

Test this compound compound (solid)

-

Deionized water or buffer solution of desired pH

-

Glass vials with screw caps

-

Shaker or agitator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid this compound compound to a glass vial. The excess solid should be visually apparent.[1]

-

Add a known volume of the aqueous solvent (water or buffer) to the vial.[5]

-

Tightly cap the vials and place them on a shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[1][5]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to ensure complete separation of the undissolved solid.[5]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant if necessary and quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC with a calibration curve).[5]

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of Lipophilicity (RP-HPLC Method)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput and reliable method for estimating the logP of a compound.[3][8][23] It is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile)[8][22]

-

Test this compound compound

-

A set of reference compounds with known logP values

Procedure:

-

Prepare a series of mobile phases with varying compositions of the organic modifier.

-

Inject the test this compound and the reference compounds onto the HPLC column for each mobile phase composition and record the retention times.

-

Calculate the capacity factor (k) for each compound at each mobile phase composition.

-

For each compound, plot the logarithm of the capacity factor (log k) against the percentage of the organic modifier in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous phase to determine the log k_w value for each compound.

-

Create a calibration curve by plotting the log k_w values of the reference compounds against their known logP values.

-

Use the calibration curve and the log k_w value of the test this compound to determine its logP.[23]

In Vitro Bioactivity Screening

The following workflow outlines the general steps for screening this compound compounds for biological activity, such as antimicrobial or antifungal effects.[2]

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound compound in a suitable broth medium.[2]

-

Prepare an inoculum of the target microorganism (e.g., bacteria or fungi) and adjust its concentration to a standard value.

-

Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[2]

-

Incubate the plate under appropriate conditions (temperature, time) for the growth of the microorganism.

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Conclusion

Silatranes represent a unique and versatile class of organosilicon compounds with a rich profile of physicochemical properties and biological activities. Their characteristic cage-like structure with a transannular N→Si bond is central to their enhanced hydrolytic stability and diverse reactivity. The ability to tune their properties by modifying the substituent at the silicon atom makes them highly attractive for a wide range of applications, from the development of novel therapeutic agents to the design of advanced materials. A thorough understanding of their core physicochemical properties and the application of standardized experimental protocols are essential for unlocking the full potential of silatranes in research and drug development.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. benchchem.com [benchchem.com]

- 3. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]

- 4. 3-Aminopropylthis compound and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Biodegradable and Biocompatible this compound Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. New 3-Aminopropylthis compound Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Synthesis and Characterization of Novel Silatranes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel silatranes, a class of pentacoordinate silicon compounds with a unique cage-like structure. Their remarkable hydrolytic stability, water solubility, and diverse biological activities make them promising candidates for drug development and various material science applications.[1][2][3][4] This document details contemporary synthetic methodologies, advanced characterization techniques, and key applications, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis of Novel Silatranes

The synthesis of silatranes typically involves the reaction of a trialkoxysilane with a trialkanolamine, most commonly triethanolamine (B1662121) (TEOA).[2] Recent advancements have focused on developing more efficient, environmentally friendly, and versatile synthetic protocols to access a wide array of functionalized silatranes.

Organocatalytic Solvent-Free Synthesis

A significant step forward in silatrane synthesis is the development of solvent-free organocatalytic methods.[5][6] This approach addresses the limitations of traditional methods that often require high temperatures and harsh inorganic bases.[5] The use of organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for the efficient formation of the this compound cage under mild conditions.[5][6]

Key Advantages:

-

High yields (>70%).[5]

-

Mild reaction conditions, compatible with thermally sensitive functional groups.[5]

-

Simplified purification procedures.[5]

A variety of this compound derivatives can be synthesized using this methodology by reacting different organotrialkoxysilanes with TEOA or its derivatives.[5][6]

Synthesis from Diethoxydichlorosilane (B1585041)

Novel silatranes can also be synthesized using diethoxydichlorosilane as a precursor in reactions with Schiff base ligands. This method allows for the incorporation of diverse structural motifs into the this compound framework, leading to compounds with potentially unique biological activities.

One-Pot Synthesis of this compound Glycol

For applications requiring water-soluble silatranes, a cost-effective one-pot synthesis of this compound glycol directly from fumed silica, triethanolamine, and ethylene (B1197577) glycol has been developed.[1] This method is particularly useful for large-scale production.[1]

Characterization of Novel Silatranes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and purity of newly synthesized silatranes.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Typical signals include those for the -OCH₂ and -NCH₂ protons of the this compound cage, as well as protons of the substituent at the silicon atom. For example, in ethoxy-substituted silatranes, signals for -OCH₂ and -CH₃ groups appear around 3.53-3.66 and 1.21-1.30 ppm, respectively.

-

¹³C NMR: Confirms the carbon framework. The silatranyl moiety carbons (NCH₂ and OCH₂) typically resonate at approximately 50.59–51.21 ppm and 56.30–57.86 ppm, respectively.[7]

-

²⁹Si NMR: Highly sensitive to the coordination environment of the silicon atom and the nature of the axial substituent.[8]

-

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key absorption bands for silatranes include:

-

N→Si coordination bond: 573-588 cm⁻¹

-

Si-O bond: 1026-1074 cm⁻¹

-

C-O bond: 1235-1310 cm⁻¹

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[9]

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional molecular structure, including the crucial Si-N bond length, which is a key feature of silatranes.[5][8]

Data Presentation

Table 1: Summary of Representative this compound Syntheses

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| Triethanolamine, Organotrialkoxysilanes | DBU, Solvent-free, mild heating | Various organosilatranes | >70 | [5] |

| Diethoxydichlorosilane, Schiff base ligands | Triethylamine (B128534), Acetonitrile (B52724), stirring for 4h | Schiff base-derived silatranes | 82 | |

| Fumed silica, Triethanolamine, Ethylene glycol | Heating to ~197 °C, N₂ stream | This compound glycol | N/A | [1] |

| 3-Aminopropylthis compound, Acrylates | Methanol, 50 °C, 2 h | Aza-Michael adducts of this compound | up to 99 | [7] |

Table 2: Characteristic Spectroscopic Data for Novel Silatranes

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Reference |

| Schiff base-derived silatranes | Aromatic protons: 6.66-7.98; Azomethine proton: 7.49-10.17 | Aromatic region: 108.39-159.79; Azomethine carbon: 95.99-166.79 | N→Si: 573-588; Si-O: 1026-1074; C-O: 1235-1310; C=N: 1594-1610 | |

| Aza-Michael adducts of 3-aminopropylthis compound | - | Silatranyl (NCH₂): 50.59–51.21; Silatranyl (OCH₂): 56.30–57.86; Propyl (SiCH₂): 12.80–13.89; Carbonyl (C=O): 173.27–176.53 | - | [7] |

Experimental Protocols

General Procedure for Organocatalytic Synthesis of Silatranes

This protocol is based on the DBU-catalyzed solvent-free methodology.[5]

Materials:

-

Triethanolamine (TEOA) or its derivative

-

Appropriate organotrialkoxysilane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst

Procedure:

-

In a round-bottom flask, combine the organotrialkoxysilane (1.0 eq) and triethanolamine (1.0 eq).

-

Add a catalytic amount of DBU (typically 1-5 mol%).

-

Stir the mixture under a nitrogen atmosphere at a specified temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by observing the formation of a solid product or by techniques like TLC or NMR.

-

Once the reaction is complete, the crude product can often be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent, if necessary.[5]

Synthesis of Schiff Base-Derived Silatranes

This protocol is adapted from the synthesis using diethoxydichlorosilane.

Materials:

-

Diethoxydichlorosilane

-

Schiff base ligand (L1)

-

Triethylamine

-

Anhydrous acetonitrile

Procedure:

-

Dissolve the Schiff base ligand (e.g., 2.64 mmol) in anhydrous acetonitrile (50 mL) in a flask under a nitrogen atmosphere.

-

Add triethylamine to the solution.

-

Stir the solution and add diethoxydichlorosilane (0.50 mL) dropwise.

-

Allow the reaction mixture to stir for 4 hours at room temperature.

-

The resulting product is collected by filtration and dried under vacuum.

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Record ¹H, ¹³C, and ²⁹Si NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

Use tetramethylsilane (B1202638) (TMS) as an internal or external standard for ¹H and ¹³C NMR.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of novel silatranes.

Caption: Postulated signaling pathway for this compound-induced apoptosis in cancer cells.

Applications in Drug Development

Silatranes have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[3]

-

Anticancer Activity: Certain this compound derivatives have demonstrated inhibitory effects against various cancer cell lines, including adenocarcinoma and hepatocellular carcinoma.[2] Their unique structure allows for the design of hybrid molecules that can target specific biological pathways in cancer cells.

-

Antimicrobial and Antifungal Properties: Hypervalent silicon complexes, including silatranes, have been extensively studied for their bacteriostatic, antimicrobial, and fungicidal properties.

-

Plant Growth Regulation: Some silatranes have shown potent plant growth-regulating activity, even surpassing that of known plant hormones at similar concentrations.[2]

The ability to functionalize the this compound core provides a versatile platform for developing new therapeutic agents and advanced materials.[2][4] The ongoing research in this field continues to unveil the vast potential of these intriguing molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminopropylthis compound and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. 3-Aminopropylthis compound and Its Derivatives: A Variety of Applications [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 3-Aminopropylthis compound Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications [mdpi.com]

The Biological Frontier of Silatranes: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a distinctive class of organosilicon compounds featuring a hypervalent, pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique cage-like structure confers upon them remarkable physicochemical properties and a diverse spectrum of biological activities, positioning them as compelling candidates in the landscape of modern drug discovery.[1][2] The biological effects of silatranes are profoundly influenced by the nature of the substituent attached to the silicon atom, a feature that allows for strategic molecular design to enhance therapeutic efficacy.[3][[“]] This in-depth technical guide explores the multifaceted biological activities of silatrane compounds, providing a comprehensive resource for researchers and professionals engaged in drug development. We delve into their anticancer, antimicrobial, antifungal, antiparasitic, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activity is often attributed to their unique structure, which facilitates cell membrane adsorption and subsequent intracellular transport.[5][6]

Anticancer Activity

Silatranes have emerged as a promising class of antitumor agents, exhibiting cytotoxicity against various cancer cell lines.[5][7] The mechanism of action for some derivatives is thought to involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival. For instance, a nitro-silatrane derivative has been shown to exhibit cytotoxicity through a mechanism described as "activation by reduction".[[“]][8]

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane (28) | Adenocarcinoma (HCT-8) | Inhibition | 12–29% | [1] |

| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane (28) | Hepatocellular carcinoma (Bel7402) | Inhibition | 12–29% | [1] |

| 1-Vinyl this compound | Human lung carcinoma (A549) | Inhibition of Invasiveness | 80% at 40 µg/mL | [9] |

| 1-(p-Aminophenyl) this compound | Human lung carcinoma (A549) | Inhibition of Invasiveness | 80% at 50 µg/mL | [9] |

| 1-(3-Phenylthiocarbamidopropyl) this compound | Human lung carcinoma (A549) | Inhibition of Invasiveness | 80% at 80 µg/mL | [9] |

| Parent this compound | Human lung carcinoma (A549) | Inhibition of Invasiveness | 80% at 66 µg/mL | [9] |

| 1-Bromothis compound | Human lung carcinoma (A549) | Inhibition of Invasiveness | 80% at 171 µg/mL | [9] |

| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)this compound (SIL-BS) | Hepatocellular carcinoma (HepG2) | Viability Reduction | ~50% at 150 µg/mL | [10] |

| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)this compound (SIL-BS) | Breast cancer (MCF7) | Viability Reduction | >70% at 75-300 µg/mL | [10] |

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of silatranes make them attractive candidates for combating infectious diseases. Their efficacy has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1]

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound/Derivative | Target Microorganism | Activity Metric | Value | Reference |

| Triethylammonium-3-silatranyl-propyldithiocarbamate (13) | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | MIC | 1.80 mg/mL | [1] |

| N-(triethoxysilylpropyl)phthalimide-derived silatranes (14, 15) | Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli | MIC | 0.20 mg/mL | [1] |

| Isoxazole-silatrane hybrid (R = MeOC6H4) | Enterococcus durans | MIC | 12.5 µg/mL | [1] |

| Isoxazole-silatrane hybrid (R = MeOC6H4) | Bacillus subtilis | MIC | 6.2 µg/mL | [1] |

| Pyrrole-silatrane (18a) | Enterococcus durans | MIC | 3.1 µg/mL | [1] |

| Pyrrole-silatrane (18a) | Bacillus subtilis | MIC | 6.2 µg/mL | [1] |

| This compound-sulfonamide hybrid (1d) | Yersinia pestis EV NIIEG, Yersinia enterocolitica 628/1, Listeria monocytogenes 766, Staphylococcus aureus ATCC 6538-P | MIC | 100 mg/L | [5] |

| Substituted benzoyl aminopropylsilatranes (10) | Cucumber Mildew | Inhibition | up to 99% (at 50 µl/L) | [1] |

| Schiff-base-type this compound (methoxy substituent) | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium spp. | MIC | 0.08 µg/mL | [1] |

Antiparasitic and Antiviral Activity

Preliminary studies have also highlighted the potential of silatranes as antiparasitic and antiviral agents.

Table 3: Antiparasitic and Antiviral Activity of this compound Derivatives

| Compound/Derivative | Target Organism/Virus | Activity Metric | Value | Reference |

| This compound (22) | Trichomonas vaginalis | IC50 | 1.75 µM | [11] |

| APS/acyclovir hybrids (19) | Hepatitis B Virus (HBV) | IC50 | 35–160 µM | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound compounds.

Synthesis of 3-Aminopropylthis compound Derivatives

A common method for synthesizing derivatives of 3-aminopropylthis compound is the aza-Michael reaction, where 3-aminopropylthis compound acts as a Michael donor.[1]

General Procedure:

-

Reactant Preparation: Dissolve 3-aminopropylthis compound in a suitable solvent, such as methanol.

-

Reaction Initiation: Add the Michael acceptor (e.g., acrylonitrile, methyl acrylate) to the this compound solution. The molar ratio of reactants can be varied to favor the formation of mono- or diadducts.

-

Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50 °C) and stir for a defined period (e.g., 2-4 hours).[1]

-

Product Isolation: After the reaction is complete, cool the mixture and isolate the product. Purification can be achieved by recrystallization from an appropriate solvent.

-

Characterization: Confirm the structure of the synthesized derivatives using techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si), and Mass Spectrometry.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol: